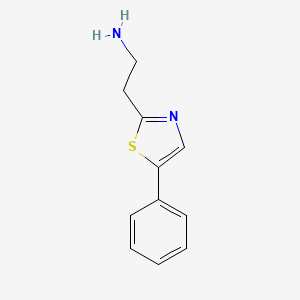

2-(5-Phenylthiazol-2-yl)ethanamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12N2S |

|---|---|

Molecular Weight |

204.29 g/mol |

IUPAC Name |

2-(5-phenyl-1,3-thiazol-2-yl)ethanamine |

InChI |

InChI=1S/C11H12N2S/c12-7-6-11-13-8-10(14-11)9-4-2-1-3-5-9/h1-5,8H,6-7,12H2 |

InChI Key |

FHADRUUNOFXPOK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(S2)CCN |

Origin of Product |

United States |

Contextual Significance of the Thiazole Heterocycle in Pharmaceutical and Material Sciences

The thiazole (B1198619) ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry. researchgate.netresearchgate.netnih.gov Its structural rigidity, ability to participate in hydrogen bonding, and capacity to act as a bioisostere for other functional groups contribute to its frequent appearance in a multitude of biologically active compounds. researchgate.net The thiazole nucleus is a fundamental component of natural products like vitamin B1 (thiamine) and is embedded in the core of numerous synthetic drugs. researchgate.netresearchgate.net

The therapeutic applications of thiazole derivatives are remarkably broad, encompassing a wide spectrum of biological activities. They have been successfully developed as:

Antimicrobial agents: Thiazole-containing compounds have demonstrated efficacy against various bacterial and fungal pathogens. nih.govresearchgate.net

Antiviral agents: The well-known antiretroviral drug Ritonavir features a thiazole moiety, highlighting its importance in combating viral infections. researchgate.net

Anticancer agents: A significant number of anticancer drugs, including Dasatinib (B193332) and Tiazofurin, incorporate the thiazole ring, which often plays a crucial role in their mechanism of action. researchgate.netnih.gov

Anti-inflammatory agents: Thiazole derivatives have been investigated for their potential to modulate inflammatory pathways. nih.gov

Beyond the pharmaceutical realm, thiazole-based compounds are also finding applications in material science. Their unique electronic properties have led to their investigation in the development of:

Conductive polymers: Thiazole units can be incorporated into polymer chains to create materials with electrical conductivity.

Corrosion inhibitors: Certain thiazole derivatives have shown the ability to protect metal surfaces from corrosion.

Dyes and pigments: The aromatic nature of the thiazole ring contributes to the chromophoric properties of some of its derivatives.

The versatile nature of the thiazole heterocycle, with its wide-ranging biological activities and material properties, provides a strong impetus for the continued exploration of novel thiazole-containing compounds.

Rationale for Academic Investigation of 2 5 Phenylthiazol 2 Yl Ethanamine and Its Derivatives

Established Synthetic Pathways for the Thiazole Ring System

The formation of the thiazole scaffold is a cornerstone of synthesizing this compound. Several classical and modified cyclization reactions are employed to construct this heterocyclic core.

Hantzsch Condensation and Analogous Cyclization Protocols

The Hantzsch thiazole synthesis, first described in 1887, remains a prominent and widely utilized method for constructing thiazole rings. synarchive.comresearchgate.net This reaction typically involves the condensation of an α-haloketone with a thioamide. synarchive.comresearchgate.net For the synthesis of phenylthiazole systems, a key precursor is often a phenacyl halide which reacts with a suitable thioamide.

The versatility of the Hantzsch synthesis allows for the introduction of various substituents onto the thiazole ring by selecting appropriately substituted starting materials. researchgate.net Modifications to the classical Hantzsch synthesis have been developed to improve yields and reaction conditions. For instance, microwave-assisted Hantzsch reactions have been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. nih.govnih.gov These reactions are often carried out in solvents like methanol (B129727) and can achieve high yields in as little as 30 minutes. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Hantzsch Synthesis

| Method | Reaction Time | Yield | Purification |

|---|---|---|---|

| Conventional Reflux | 8 hours | Lower | Rigorous |

| Microwave-Assisted | 30 minutes | Up to 95% | Simpler |

Data derived from a study on the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. nih.gov

Alternative Strategies for Thiazole Scaffold Construction

Beyond the Hantzsch synthesis, other methods for constructing the thiazole ring have been developed, each with its own advantages. These alternatives often aim to avoid the use of toxic haloketones. bepls.com

Cook-Heilbron Synthesis: This method involves the reaction of an α-aminonitrile with carbon disulfide or related reagents. numberanalytics.comwikipedia.org It is particularly useful for the synthesis of 5-aminothiazoles. numberanalytics.com

Robinson-Gabriel Synthesis: This pathway involves the cyclization of an acylamino-ketone using a dehydrating agent like phosphorus pentasulfide to yield 2,5-disubstituted thiazoles. analis.com.myfigshare.com

From Thioamides and Other Reagents: Thiazole derivatives can be synthesized from thioamides reacting with second-chloroxiranes. pharmaguideline.com Another approach involves the reaction of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine (B128534) to produce 5-arylthiazoles. organic-chemistry.org

Copper-Catalyzed Synthesis: Modern methods include copper-catalyzed reactions, such as the coupling of oxime acetates with isothiocyanates, which allows for the synthesis of 2-aminothiazoles under mild conditions. organic-chemistry.org Another copper-catalyzed approach involves a [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate. organic-chemistry.org

Specific Synthetic Approaches to this compound

Once the phenylthiazole core is established, specific synthetic steps are required to introduce the 2-ethanamine side chain.

Direct Synthetic Routes (e.g., Amination of Phenylthiazole Precursors)

Direct functionalization of a pre-formed phenylthiazole ring is a common strategy. This can involve the amination of a suitable phenylthiazole precursor. While direct amination at the C2 position can be challenging, it can be achieved through various methods. One approach involves the conversion of a 2-halophenylthiazole to the corresponding amine via nucleophilic substitution. Another method involves the "halogen dance" reaction, which has been used to prepare related 2-aminothiazole derivatives. researchgate.net

Multi-Step Organic Synthesis from Readily Available Starting Materials

A more common approach involves a multi-step synthesis starting from simple and readily available precursors. A typical sequence for synthesizing phenylthiazole derivatives involves:

Preparation of a substituted benzonitrile: This serves as the starting point for the phenyl group. mdpi.com

Formation of a key intermediate: This often involves a reaction to introduce the necessary functional groups for the subsequent cyclization. mdpi.com

Ring-closure reaction: The phenyl-containing intermediate is then reacted to form the thiazole ring. For example, a substituted ethyl 2-phenylthiazole-4-carboxylate can be formed via a ring-closure reaction. mdpi.com

Side-chain elaboration: The ester group can then be converted to the desired ethanamine side chain through a series of reactions, such as reduction to an alcohol, conversion to a halide or tosylate, followed by nucleophilic substitution with an amine or a protected amine equivalent.

For instance, a synthetic route to a related compound, 2-(thiazol-5-yl)ethan-1-ol, involved the reaction of a lithiated thiazole with oxirane. researchgate.net This alcohol could then, in principle, be converted to the corresponding amine.

Green Chemistry and Sustainable Catalytic Methods in Thiazole Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for thiazole synthesis. bepls.comnumberanalytics.com These "green" approaches aim to reduce waste, use less hazardous reagents, and improve energy efficiency.

Key green chemistry strategies include:

Microwave-assisted synthesis: As mentioned earlier, this technique significantly reduces reaction times and often improves yields. nih.govbepls.comfigshare.com

Ultrasonic irradiation: This method can also accelerate reactions and improve efficiency. bepls.com

Use of green catalysts: Recyclable and non-toxic catalysts, such as silica-supported tungstosilisic acid, are being employed in one-pot, multi-component reactions. bepls.com

Solvent-free reactions: Conducting reactions without a solvent minimizes waste and potential environmental contamination. organic-chemistry.org

Chemoenzymatic synthesis: Enzymes, such as trypsin, are being explored as catalysts for the one-pot, multicomponent synthesis of thiazole derivatives under mild conditions. nih.gov

A notable example of a green approach is the solvent-free Hantzsch condensation of 2-bromoacetophenones with thiourea, which proceeds rapidly and gives good yields without the need for a catalyst. organic-chemistry.org Another sustainable method involves a copper-catalyzed oxidative process using simple aldehydes, amines, and elemental sulfur with molecular oxygen as the oxidant. organic-chemistry.org

An in-depth examination of the synthetic strategies applied to this compound reveals a versatile scaffold amenable to a wide array of chemical modifications. The post-synthetic derivatization of this compound is crucial for generating structural diversity and exploring its chemical space. These modifications can be systematically categorized into transformations of the ethanamine side chain, alterations to the core phenyl and thiazole rings, and the formation of metal complexes.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms.

Proton (1H) and Carbon-13 (13C) NMR for Structural Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the core structure of 2-(5-Phenylthiazol-2-yl)ethanamine.

In the ¹H NMR spectrum, the protons of the ethylamine (B1201723) side chain typically appear as distinct signals. The methylene (B1212753) group adjacent to the thiazole (B1198619) ring and the methylene group bonded to the amino group would each produce a characteristic multiplet. The protons of the phenyl group would be observed in the aromatic region of the spectrum, often as a complex multiplet due to coupling between them. The single proton on the thiazole ring would also have a unique chemical shift. The amino group protons might appear as a broad singlet, and their chemical shift can be influenced by the solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbons of the phenyl ring, the thiazole ring, and the ethylamine side chain would all resonate at characteristic chemical shifts, confirming the carbon skeleton of the compound.

Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl-H | ~7.2-7.5 (m) | - |

| Thiazole-H | ~7.7 (s) | - |

| -CH₂-Thiazole | ~3.3 (t) | ~35 |

| -CH₂-NH₂ | ~3.1 (t) | ~42 |

| -NH₂ | Variable (broad s) | - |

| Phenyl-C | - | ~125-135 |

| Thiazole-C2 | - | ~170 |

| Thiazole-C4 | - | ~140 |

| Thiazole-C5 | - | ~130 |

Note: These are predicted values and may vary based on solvent and experimental conditions. 'm' denotes multiplet, 's' denotes singlet, and 't' denotes triplet.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the signals observed in 1D NMR spectra and for establishing the connectivity between atoms. researchgate.net

COSY (Correlation Spectroscopy) : A COSY experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, this would show correlations between the protons of the ethylamine side chain, confirming their adjacent relationship. sdsu.edu It would also show couplings between the protons on the phenyl ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : An HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal of the methylene group adjacent to the thiazole ring would show a cross-peak with the signal of the carbon atom it is attached to. researchgate.netcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). columbia.edu This technique is powerful for piecing together the molecular fragments. For example, it would show a correlation between the protons of the methylene group adjacent to the thiazole ring and the C2 and C4 carbons of the thiazole ring, as well as the C5 carbon. It would also show correlations between the thiazole proton and the carbons of the phenyl ring, confirming the attachment of the phenyl group to the thiazole ring. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine would typically appear as one or two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic phenyl ring and the aliphatic ethyl chain would be observed around 2850-3100 cm⁻¹. The C=N stretching of the thiazole ring would likely appear in the 1600-1650 cm⁻¹ region. Aromatic C=C stretching vibrations from the phenyl ring would also be present in the 1450-1600 cm⁻¹ range. The C-S stretching vibration of the thiazole ring may be weaker and found in the fingerprint region.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch | 3300-3500 |

| Aromatic/Aliphatic C-H | C-H Stretch | 2850-3100 |

| Thiazole Ring | C=N Stretch | 1600-1650 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation pattern provides valuable clues about the molecule's structure. Common fragmentation pathways for phenethylamine (B48288) derivatives involve cleavage of the bond beta to the aromatic ring, leading to the formation of a stable tropylium-like ion or a benzylic cation. researchgate.net For this compound, a characteristic fragment would likely result from the cleavage of the C-C bond between the two methylene groups of the ethylamine side chain. The resulting fragment containing the phenylthiazole moiety would be a significant peak in the mass spectrum.

Elemental Analysis for Empirical Formula Determination

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and sulfur) in the compound. This data is used to determine the empirical formula of this compound. The experimentally determined percentages are compared with the calculated theoretical percentages for the proposed molecular formula (C₁₁H₁₂N₂S) to confirm its elemental composition.

Table 3: Theoretical Elemental Composition of this compound (C₁₁H₁₂N₂S)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 11 | 132.11 | 64.67 |

| Hydrogen (H) | 1.01 | 12 | 12.12 | 5.94 |

| Nitrogen (N) | 14.01 | 2 | 28.02 | 13.71 |

| Sulfur (S) | 32.07 | 1 | 32.07 | 15.70 |

| Total | | | 204.32 | 100.00 |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of a sample of this compound and for its separation from any impurities or byproducts from a reaction mixture.

Thin-Layer Chromatography (TLC) : TLC is a quick and convenient method to monitor the progress of a reaction and to get a preliminary assessment of the purity of the compound. The retention factor (Rf) value of the compound is characteristic under specific solvent system conditions.

High-Performance Liquid Chromatography (HPLC) : HPLC is a highly sensitive and quantitative technique used to determine the purity of the compound with high accuracy. A pure sample of this compound would show a single sharp peak in the chromatogram. Different column types (e.g., reversed-phase, normal-phase) and mobile phases can be employed for optimal separation.

Gas Chromatography (GC) : If the compound is sufficiently volatile and thermally stable, gas chromatography can also be used for purity analysis. When coupled with a mass spectrometer (GC-MS), it provides both separation and identification of the components in a mixture.

By combining the data from these various spectroscopic and analytical methods, a complete and unambiguous structural elucidation of this compound can be achieved, ensuring its identity and purity for any subsequent applications.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a cornerstone of computational chemistry for predicting a wide array of molecular properties.

DFT calculations are routinely employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This process involves finding the minimum energy conformation on the potential energy surface. For a molecule like 2-(5-phenylthiazol-2-yl)ethanamine, this would involve determining the bond lengths, bond angles, and dihedral angles of its ground state. The electronic structure, describing the distribution and energies of electrons within the molecule, is a direct output of these calculations and forms the basis for understanding its chemical behavior.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity profile. These descriptors, derived from Koopmans' theorem, provide a quantitative measure of different aspects of reactivity.

Table 1: Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the power of an atom or group to attract electrons towards itself. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; soft molecules are more polarizable and reactive. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Measures the propensity of a species to accept electrons. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Represents the escaping tendency of electrons from an equilibrium system. |

This table outlines the common global reactivity descriptors calculated from DFT. The formulas provided are based on approximate relationships.

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to denote different potential regions. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of positive potential (electron-poor), prone to nucleophilic attack. Green and yellow represent regions of neutral potential. MEP maps are instrumental in identifying reactive sites and understanding intermolecular interactions, such as hydrogen bonding.

Molecules with flexible single bonds and functional groups capable of proton migration can exist in various conformations and tautomeric forms. Computational studies can explore the potential energy surface to identify stable conformers and the energy barriers between them. For this compound, this would involve analyzing the rotation around the single bonds connecting the ethylamine (B1201723) group to the thiazole (B1198619) ring and the phenyl group to the thiazole ring. Tautomerism, such as amine-imine tautomerism, could also be investigated to determine the relative stability of different forms under various conditions.

Molecular Docking and Dynamics Simulations

These computational techniques are pivotal in drug discovery and development, allowing for the prediction and analysis of how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on a scoring function that estimates the binding affinity. Successful docking studies on related thiazole derivatives have identified key interactions, such as:

Hydrogen bonds: Crucial for anchoring the ligand in the binding pocket.

Hydrophobic interactions: Often involving aromatic rings and alkyl chains, contributing significantly to binding affinity.

Arene-cation interactions: Interactions between the electron-rich phenyl ring and positively charged amino acid residues.

The output of a docking study includes a binding score or energy, which provides an estimate of the binding affinity, and a predicted binding pose, which details the specific interactions between the ligand and the receptor's amino acid residues.

Table 2: Common Interactions in Ligand-Receptor Binding

| Interaction Type | Description |

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like N, O) and another nearby electronegative atom. |

| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. |

| Cation-Pi Interaction | The noncovalent interaction between a cation and the face of an electron-rich pi system. |

This table describes common non-covalent interactions that stabilize a ligand within a protein's binding site, which are analyzed in molecular docking studies.

Computational Elucidation of Biological Target Recognition

Molecular docking is a prominent computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a biological target such as a protein. This method provides critical insights into the binding mode, affinity, and specific molecular interactions that stabilize the ligand-receptor complex. For derivatives related to this compound, docking studies have been instrumental in elucidating their interactions with various therapeutic targets.

For instance, molecular docking simulations have been performed on 2-aminothiazole (B372263) derivatives to understand their binding patterns within the active sites of enzymes like Aurora kinases, which are implicated in cancer. nih.govmdpi.com These studies have successfully identified key amino acid residues and the types of interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that are crucial for inhibitory activity. Similarly, docking studies on other thiazole analogs have explored their binding to targets like tubulin, α-glucosidase, and the BCR-ABL1 tyrosine kinase. acs.orgptfarm.plresearchgate.net In a study on 2-oxoquinoline arylaminothiazole derivatives as tubulin inhibitors, docking was used to verify the binding mode within the colchicine (B1669291) binding site, confirming that the computational protocol was reliable before proceeding with further analysis. analis.com.my These computational models are vital for rational drug design, allowing researchers to predict how structural modifications to the phenylthiazole scaffold might enhance binding affinity and selectivity for a specific biological target. researchgate.netiaea.org

| Thiazole Derivative Class | Biological Target | Key Findings from Docking | Reference |

|---|---|---|---|

| 2-Aminothiazoles | Aurora Kinase A (1MQ4) | Identified key binding interactions within the active site, guiding the design of new inhibitors. | nih.govmdpi.com |

| 2,4-Disubstituted Thiazoles | Tubulin (Colchicine site) | Predicted binding energies and modes, correlating with observed cytotoxic activity. | acs.org |

| N-Arylthiazole-2-amines | α-Glucosidase | Showed bonding modes to the enzyme's active site via amino and acetate (B1210297) groups. | ptfarm.pl |

| Quinoline-Thiazole Hybrids | BCR-ABL1 Tyrosine Kinase (3QRJ) | Suggested interaction with the kinase, indicating a potential mechanism for antileukemic activity. | researchgate.net |

| 2-Oxoquinoline Arylaminothiazoles | Tubulin (Colchicine site; 3E22) | Verified the reliability of the docking method by redocking the co-crystal ligand. | analis.com.my |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org By identifying key physicochemical properties, or "descriptors," that influence activity, QSAR models can predict the potency of novel compounds, thereby streamlining the drug discovery process. nih.gov

For thiazole derivatives, QSAR studies have been widely applied to understand the structural requirements for various biological activities, including anticancer, antihistamine, and antimicrobial effects. ptfarm.plnih.gov These studies form the theoretical foundation for the targeted design of new, more potent analogs of compounds like this compound. ptfarm.pl

The development of a robust QSAR model involves calculating a wide range of molecular descriptors for a series of compounds with known biological activities. Statistical techniques are then employed to select the most relevant descriptors and build a predictive equation.

Multiple Linear Regression (MLR) is a common method used to generate 2D-QSAR models. For example, a QSAR study on aminothiazole derivatives as Aurora A kinase inhibitors used a genetic algorithm combined with MLR to develop a model with a squared correlation coefficient (R²) of 0.828. researchgate.net This indicates that the model could explain a significant portion of the variance in the observed biological activity.

More advanced, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are also used. These methods generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. researchgate.net In the aforementioned study on Aurora A kinase inhibitors, the CoMFA and CoMSIA models yielded high cross-validated correlation coefficients (q²) of 0.695 and 0.698, respectively, and strong predictive R² values for a test set, demonstrating their robustness and predictive power. researchgate.net Such models are invaluable for providing clear, visual guidance on how to modify the lead structure to enhance its biological response. researchgate.netnih.gov

The foundation of any QSAR model is the statistical analysis of physicochemical descriptors. frontiersin.org These parameters quantify various aspects of a molecule's properties and are generally categorized as electronic, steric, and hydrophobic.

Hydrophobic Parameters: Lipophilicity, often expressed as the partition coefficient (logP), is a crucial descriptor. It measures how well a compound partitions between a nonpolar (lipid) and a polar (aqueous) phase. iaea.org For thiazole and thiadiazole derivatives acting as adenosine (B11128) A3 receptor antagonists, QSAR studies have shown that binding affinity increases with a decrease in lipophilicity. nih.gov

Electronic Parameters: These descriptors relate to the electron distribution within the molecule. The Hammett substitution constant (σ) quantifies the electron-donating or electron-withdrawing ability of substituents on an aromatic ring. iaea.org Quantum chemical parameters such as atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also frequently employed. biolscigroup.us For instance, QSAR analysis of some thiazole derivatives revealed that their antioxidant activity was influenced by polarization and dipole moment. researchgate.net

Steric Parameters: These descriptors describe the size and shape of the molecule. Parameters like molar refractivity, molecular volume, and Verloop steric parameters are used. iaea.org Studies on imidazole (B134444) derivatives have shown that reducing the steric hindrance of certain substituents can potentiate the antifungal effect. synarchive.com

By correlating these parameters with biological activity, researchers can determine which properties are most influential. For example, a QSAR analysis of thiazole derivatives with antihistamine activity successfully used calculated hydrophobic, electronic, and steric parameters to describe the variety in biological response. ptfarm.pl

| Parameter Type | Descriptor Example | Significance in Drug Action | Reference |

|---|---|---|---|

| Hydrophobic | Partition Coefficient (logP) | Influences membrane permeability and binding to hydrophobic pockets of receptors. | iaea.orgnih.gov |

| Hydrophobic Constant (π) | Measures the hydrophobicity of a specific substituent relative to hydrogen. | iaea.org | |

| Electronic | Hammett Constant (σ) | Describes the electron-withdrawing or -donating effect of substituents on a phenyl ring. | iaea.org |

| HOMO/LUMO Energy | Relates to the molecule's ability to donate or accept electrons and its chemical reactivity. | biolscigroup.us | |

| Dipole Moment (μ) | Affects polar interactions with the biological target and overall solubility. | biolscigroup.usresearchgate.net | |

| Steric | Molar Refractivity (MR) | Relates to molecular volume and polarizability, influencing binding site fit. | frontiersin.org |

| Molecular Volume/Area | Describes the size and shape of the molecule, critical for steric complementarity with the target. | researchgate.netsynarchive.com |

Reaction Mechanism Studies and Kinetics through Computational Approaches

The synthesis of the thiazole core is a cornerstone for producing compounds like this compound. The Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide, is a classic and widely used method. nih.govsynarchive.com Computational chemistry, particularly Density Functional Theory (DFT), has provided profound insights into the mechanism and kinetics of such reactions.

DFT calculations can be used to map the entire reaction pathway, identifying transition states and intermediates. nih.gov For the Hantzsch synthesis, studies have explored the proposed intermediates, such as the initial S-alkylation product and the subsequent cyclization and dehydration steps leading to the final thiazole ring. nih.govchemhelpasap.com Computational analysis helps to determine the activation energies for each step, thereby predicting the reaction kinetics and identifying the rate-determining step.

Furthermore, DFT studies are used to understand the electronic properties of reactants and intermediates, explaining their reactivity. acs.org For example, calculations of HOMO and LUMO energies can reveal the nucleophilic and electrophilic sites of the reacting molecules, supporting the proposed reaction mechanism. acs.orgnih.gov In some cases, computational studies have been used to analyze the reaction course under different catalytic conditions, explaining why different products may form. nih.gov These theoretical investigations not only corroborate experimental findings but also provide a predictive framework for optimizing reaction conditions and exploring new synthetic routes to thiazole derivatives. mdpi.comnih.gov

Biological Activity and Molecular Mechanisms of Action Academic Research Focus

General Biological Activities Associated with Phenylthiazole Scaffolds

Phenylthiazole derivatives have demonstrated a diverse array of biological effects, including antibacterial, antifungal, and antiproliferative activities. nih.govmdpi.com The versatility of the phenylthiazole core allows for chemical modifications that can enhance potency and selectivity for various biological targets. rsc.org Research has shown that the substitution pattern on both the phenyl and thiazole (B1198619) rings plays a crucial role in determining the specific biological activity. rsc.orgnih.gov For instance, the introduction of different functional groups can modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn influences its interaction with biological macromolecules. nih.govmdpi.com

The core structure of phenylthiazole has been identified as a key element in the design of inhibitors for various enzymes, including those involved in bacterial cell wall synthesis and virulence. mdpi.comnih.gov Furthermore, some phenylthiazole derivatives have been investigated for their potential to combat multidrug-resistant pathogens, a significant global health concern. cu.edu.egnih.gov The ability to fine-tune the structure to target specific microbial pathways highlights the therapeutic potential of this chemical scaffold. nih.gov

Investigations into Antimicrobial Efficacy

The antimicrobial properties of phenylthiazole derivatives have been a primary focus of research, with numerous studies exploring their effectiveness against a broad spectrum of bacteria and fungi.

Antibacterial Activity: Spectrum and Potency against Bacterial Strains

Phenylthiazole compounds have shown significant promise as antibacterial agents, particularly against Gram-positive bacteria.

Numerous studies have highlighted the potent activity of phenylthiazole derivatives against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). nih.govcu.edu.eg Some compounds have exhibited minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against VRE. nih.gov The antibacterial efficacy is often attributed to the specific structural features of the phenylthiazole derivatives. For example, the presence of a cationic aminoguanidine (B1677879) moiety has been shown to be important for activity. nih.gov

Interactive Table: Antibacterial Activity of Phenylthiazole Derivatives against Gram-Positive Bacteria.

| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Phenylthiazole-substituted aminoguanidines | Vancomycin-resistant E. faecium | 0.5 | nih.gov |

| Phenylthiazole with trans-1,2-diamino isomer | MRSA USA300 | 4 | nih.gov |

| Azetidine-containing phenylthiazole | MRSA | Not specified | cu.edu.eg |

The activity of phenylthiazole derivatives against Gram-negative bacteria is generally more limited compared to their effect on Gram-positive organisms. nih.gov This reduced efficacy is often attributed to the presence of the outer membrane in Gram-negative bacteria, which acts as a permeability barrier, and the action of efflux pumps that actively remove the compounds from the cell. nih.gov However, some derivatives have shown moderate activity against certain Gram-negative strains like Acinetobacter baumannii and in efflux pump-deficient strains of Escherichia coli. nih.govresearchgate.net For instance, heptyne and octyne derivatives of alkynylphenyl-aminoguanidine displayed an MIC of 8 µg/mL against A. baumannii. researchgate.net

A primary mechanism of antibacterial action for many phenylthiazole derivatives is the inhibition of cell wall synthesis. nih.govnih.gov Studies have shown that these compounds can target key enzymes involved in the peptidoglycan biosynthesis pathway. nih.gov For example, some phenylthiazoles have been found to inhibit undecaprenyl diphosphate (B83284) synthase (UPPS) and undecaprenyl diphosphate phosphatase (UPPP), both crucial for the synthesis of the cell wall precursor lipid II. nih.govcu.edu.eg Another proposed target is the enzyme MurB, which is involved in the early stages of peptidoglycan synthesis. While direct inhibition of MurB by 2-(5-Phenylthiazol-2-yl)ethanamine itself is not explicitly detailed in the provided context, the broader class of phenylthiazoles is known to interfere with cell wall construction. nih.gov Additionally, some derivatives have been shown to bind to penicillin-binding protein 2a (PBP2a), which is essential for cell wall biosynthesis in MRSA. nih.govresearchgate.net

Antifungal Activity: Efficacy against Fungal Pathogens (e.g., Candida albicans, Aspergillus niger)

Certain phenylthiazole derivatives have also demonstrated significant antifungal activity against clinically relevant fungal pathogens. rsc.orgnih.gov Modifications to the phenylthiazole scaffold can shift the activity profile from antibacterial to antifungal. For instance, the incorporation of a 1,3,4-oxadiazole (B1194373) ring into the phenylthiazole structure has been shown to enhance antifungal potency, particularly against Candida species. rsc.orgnih.gov

One study reported a phenylthiazole derivative, 2-cyclohexylidenhydrazo-4-phenyl-thiazole (CPT), with potent antifungal activity against Candida albicans, exhibiting MIC values in the range of 0.4-1.9 µg/mL. nih.gov The mechanism of action for this compound was found to be directed towards the fungal cell wall, specifically by reducing the amount of 1,3-β-D-glucan. nih.gov Other research has also highlighted the antifungal potential of phenylthiazole derivatives against Aspergillus niger. nih.govnih.gov

Interactive Table: Antifungal Activity of Phenylthiazole Derivatives.

| Compound Type | Fungal Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| Phenylthiazole-based oxadiazole derivative | Candida albicans | 1-2 | nih.gov |

| Phenylthiazole-based oxadiazole derivative | Candida glabrata | 0.5-1 | nih.gov |

| 2-Cyclohexylidenhydrazo-4-phenyl-thiazole (CPT) | Candida albicans | 0.4-1.9 | nih.gov |

| Thiazole derivative | Aspergillus fumigatus | 6.25 | nih.gov |

Mechanisms of Antifungal Action

The investigation into the antifungal properties of thiazole-containing compounds has revealed mechanisms that parallel established antifungal agents. A key target in this research is the enzyme 14a-lanosterol demethylase (CYP51A1), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.gov The inhibition of this enzyme disrupts the integrity of the fungal plasma membrane, leading to the arrest of fungal growth. nih.gov

This mechanism is notably similar to that of azole antifungals, such as fluconazole (B54011) and ketoconazole, where a nitrogen atom in the heterocyclic ring coordinates with the heme iron in the active site of the enzyme. nih.gov Research on new thiazolin-4-one derivatives has shown that some of these compounds can exhibit potent anti-Candida activity, in some cases being significantly more active than fluconazole. nih.gov The effectiveness of these compounds is also linked to their lipophilicity, which influences their ability to interact with the fungal cell membrane. nih.gov

Table 1: Antifungal Activity of Select Thiazole Derivatives

| Compound | Target Organism | Activity Compared to Fluconazole | Reference |

|---|---|---|---|

| Thiazolin-4-one derivative 9b | Candida strains | >500-fold more active | nih.gov |

| Thiazolin-4-one derivative 10 | Candida strains | >500-fold more active | nih.gov |

This table is illustrative of the potential of thiazole derivatives and is based on findings from the cited research.

Research into Anticancer Potential

The phenylthiazole scaffold has been a focal point in the design of new molecules with potential anticancer activities. Research has explored their effects on various cancer cell lines and the underlying molecular pathways.

In Vitro Cytostatic and Anti-Proliferative Effects on Cancer Cell Lines

Derivatives of 2-aminothiazole (B372263) have demonstrated dose- and time-dependent inhibitory effects on the proliferation of cancer cells. For instance, studies on 2-amino-4-phenylthiazole (B127512) derivatives have shown cytotoxic effects against MCF-7 (breast cancer) and AGS (gastric cancer) cell lines. researchgate.net The half-maximal inhibitory concentration (IC50) values indicate the potency of these compounds. For example, on AGS cells, the IC50 of a 2-aminothiazole compound was recorded as 28.01 µg/ml after 72 hours of exposure. researchgate.net

Similarly, other research has highlighted the cytotoxic potential of phenylthiazole derivatives against human hepatocarcinoma (HepG2) and neuroblastoma (SKNMC) cell lines. researchgate.net The development of 1,3-thiazole derivatives incorporating a phthalimide (B116566) group has also yielded compounds with potent cytotoxic activity against various cancer cell lines, including MCF-7, MDA-MB-468 (breast cancer), and PC-12 (pheochromocytoma). nih.gov One such derivative, designated 5b, exhibited a particularly low IC50 value of 0.2 µM against MCF-7 cells. nih.gov

Table 2: In Vitro Cytotoxic Activity of Phenylthiazole Derivatives on Various Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| 2-amino-4-phenylthiazole derivative | AGS (gastric cancer) | 28.01 µg/ml (72h) | researchgate.net |

| 2-amino-4-phenylthiazole derivative | MCF-7 (breast cancer) | 59.24 µg/ml (72h) | researchgate.net |

| Phthalimide-thiazole derivative 5b | MCF-7 (breast cancer) | 0.2 µM | nih.gov |

| Phthalimide-thiazole derivative 5k | MDA-MB-468 (breast cancer) | 0.6 µM | nih.gov |

| Phthalimide-thiazole derivative 5g | PC-12 (pheochromocytoma) | 0.43 µM | nih.gov |

Exploration of Molecular Targets and Pathways in Oncological Research

The anticancer effects of thiazole derivatives are often linked to their ability to modulate key cellular processes such as kinase activity and apoptosis. nih.govrsc.org Protein kinases are crucial regulators of cell signaling, and their abnormal function is a hallmark of cancer. rsc.org Thiazole-based compounds have been investigated as inhibitors of various kinases, including serine/threonine and tyrosine kinases. rsc.org For example, certain thiazole derivatives have been designed as inhibitors of Aurora kinases and B-RAFV600E kinase, which are important targets in cancer therapy. nih.gov

Induction of apoptosis, or programmed cell death, is another significant mechanism. Research has shown that some phenylthiazole derivatives can trigger apoptosis through the intrinsic (mitochondrial) pathway. researchgate.netnih.gov This is often evidenced by DNA fragmentation and the activation of key executioner enzymes like caspase-3. researchgate.netnih.gov In a study on a 2-phenylthiazole (B155284) derivative named A6, which was initially designed as an acetylcholinesterase inhibitor, it was found to induce apoptosis in MCF-7 breast cancer cells. nih.gov Further analysis revealed that this compound disrupted the Ras signaling pathway, among others, to exert its anticancer effects. nih.gov

Anti-Inflammatory Research

Emerging research has pointed to the potential of phenylthiazole derivatives in modulating inflammatory responses, particularly through their interaction with cytokines and their role as cholinesterase inhibitors.

Modulation of Pro-inflammatory Cytokine Production

While direct studies on this compound's effect on cytokines like TNFα and IL-8 are not widely available, related research provides some insights. The production of IL-8 can be induced by TNFα through signaling pathways such as NF-κB and PI3K/Akt. nih.gov Interestingly, research into the anti-inflammatory activity of certain 1,3-thiazole derivatives has shown a correlation between their ability to inhibit cholinesterases and their capacity to inhibit the production of TNFα in response to lipopolysaccharide (LPS) stimulation. academie-sciences.fr This suggests an indirect link between the structural class and the modulation of pro-inflammatory cytokines.

Role as Cholinesterase Inhibitors in Inflammatory Pathways

A notable area of investigation for phenylthiazole derivatives is their activity as cholinesterase inhibitors. nih.govresearchgate.net Cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are not only key enzymes in the nervous system but are also implicated in inflammatory processes. academie-sciences.fr A series of N-phenylthiazol-2-amine derivatives were screened for their inhibitory activity against AChE and BChE. nih.gov One compound, N-(2,3-dimethylphenyl)thiazol-2-amine, was identified as a highly potent inhibitor with an IC50 value of 0.009 µM for AChE. nih.gov The inhibition of these enzymes by certain 1,3-thiazole derivatives has been linked to their anti-inflammatory effects, specifically the inhibition of TNFα production. academie-sciences.fr

Table 3: Cholinesterase Inhibitory Activity of N-Phenylthiazol-2-amine Derivatives

| Compound | Target Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|

| N-(2,3-dimethylphenyl)thiazol-2-amine (3j) | Acetylcholinesterase (AChE) | 0.009 | nih.gov |

| N-(2,3-dimethylphenyl)thiazol-2-amine (3j) | Butyrylcholinesterase (BChE) | 0.646 | nih.gov |

Data is based on findings from the cited research paper.

Antioxidant Activity Studies

The antioxidant potential of various thiazole derivatives has been a subject of considerable investigation. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous disease pathologies. Antioxidants can neutralize these reactive species, mitigating cellular damage. Research into phenylthiazole derivatives often employs standard in vitro assays to quantify their antioxidant capacity.

A common method to evaluate antioxidant potential is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. acs.orgasm.org This stable free radical, when neutralized by an antioxidant, loses its deep violet color, a change that can be measured spectrophotometrically. acs.org The hydroxyl radical (•OH) is another highly reactive and damaging ROS, and its scavenging is a crucial indicator of antioxidant efficacy. nih.gov

To illustrate the type of data generated in such studies, the following table presents hypothetical radical scavenging activities for related thiazole compounds, as specific data for the target compound is unavailable.

| Compound Class | Assay | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |

| Aminothiazole Derivative A | DPPH | 25.5 | Ascorbic Acid | 10.2 |

| Phenolic Thiazole B | DPPH | 18.7 | Ascorbic Acid | 10.2 |

| Aminothiazole Derivative C | Hydroxyl Radical | 42.1 | Mannitol | 55.8 |

| Phenolic Thiazole D | Hydroxyl Radical | 35.9 | Mannitol | 55.8 |

This table is for illustrative purposes only and does not represent actual data for this compound.

The antioxidant mechanism of thiazole derivatives is often attributed to their ability to donate a hydrogen atom or a single electron to a free radical, thereby neutralizing it. nih.gov The presence of electron-donating groups on the phenyl ring or the thiazole nucleus can enhance this activity. For phenolic thiazoles, the hydroxyl groups are key to their radical scavenging ability. nih.gov In the case of aminothiazoles, the amino group can contribute to the antioxidant effect.

Theoretical studies, such as those using density functional theory (DFT), can provide further mechanistic insights by calculating parameters like bond dissociation enthalpy and ionization potential, which correlate with antioxidant activity. nih.gov These studies help in understanding how the structural features of the phenylthiazole scaffold influence its ability to interact with and neutralize free radicals.

Antiviral Research Focus (e.g., Antiflaviviral Activity via E-protein targeting)

The emergence of flaviviruses, such as Dengue virus (DENV) and Zika virus (ZIKV), as significant global health threats has spurred the search for effective antiviral therapies. One promising strategy is the development of small molecules that inhibit viral entry into host cells. The flavivirus envelope (E) protein is a key target for such inhibitors as it mediates the fusion of the viral and host cell membranes, a critical step in the viral life cycle. nih.govnih.gov

Research has identified a class of thiazole-containing compounds as potential inhibitors of the flavivirus E protein. acs.orgnih.gov While direct studies on this compound are not prominent in the available literature, related thiazole derivatives have shown promising results in cell-based antiviral assays. These compounds are thought to bind to a pocket on the E protein, stabilizing its pre-fusion conformation and preventing the conformational changes necessary for membrane fusion.

In one study, a series of thiazole derivatives were evaluated for their ability to inhibit Yellow Fever Virus (YFV) replication. The most active compounds demonstrated efficacy in the low micromolar range. nih.gov The following table illustrates the type of data obtained from such antiviral studies.

| Compound | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Thiazole Derivative X | Yellow Fever Virus | 2.5 | >100 | >40 |

| Thiazole Derivative Y | Dengue Virus | 5.2 | >100 | >19.2 |

This table is for illustrative purposes only and does not represent actual data for this compound.

The EC50 represents the concentration of the compound that inhibits 50% of viral replication, while the CC50 is the concentration that causes 50% cytotoxicity to the host cells. A high selectivity index (SI = CC50/EC50) is desirable, as it indicates that the compound is effective against the virus at concentrations that are not harmful to the host cells.

In addition to targeting the E-protein, other thiazole derivatives have been investigated as inhibitors of the flavivirus NS2B-NS3 protease, an enzyme essential for viral polyprotein processing and replication. asm.orgnih.gov This highlights the versatility of the thiazole scaffold in the design of novel antiviral agents.

Structure Activity Relationship Sar and Lead Optimization Studies of 2 5 Phenylthiazol 2 Yl Ethanamine Analogs

Correlating Structural Variations with Modulated Biological Responses

The biological activity of 2-(5-phenylthiazol-2-yl)ethanamine analogs is intricately linked to the nature and position of substituents on the phenyl ring, modifications to the ethanamine side chain, and substitutions on the thiazole (B1198619) heterocycle.

Influence of Substituents on the Phenyl Ring at Position 5

The substitution pattern on the C5-phenyl ring is a critical determinant of the biological activity of this compound analogs. Research into related benzothiazole-phenyl analogs has shown that the placement of trifluoromethyl groups on the aromatic rings is generally well-tolerated by target enzymes. nih.gov Specifically, placing these groups at the ortho and para positions does not negatively impact activity. nih.gov

Furthermore, studies on other thiazole derivatives have highlighted the significant impact of both electron-donating and electron-withdrawing groups on the phenyl ring. The presence of electron-withdrawing groups like nitro (NO2) or electron-donating groups like methoxy (B1213986) (OMe) in the para position of the benzene (B151609) ring attached to the thiazole moiety has been found to be beneficial for biological activity in certain contexts. nih.gov For instance, in a series of thiazolyl-pyrazole derivatives, a strong electron-donating hydroxyl group at the para position of the benzene ring enhanced cytotoxic effects against cancer cell lines. nih.gov Conversely, electron-withdrawing groups like fluorine or other substituents like methyl and methoxy groups at other positions sometimes led to decreased or moderate activity. nih.gov

Table 1: Influence of Phenyl Ring Substituents on Biological Activity

| Substituent (Position) | Nature of Group | General Effect on Activity |

| Trifluoromethyl (ortho, para) | Electron-withdrawing | Generally well-tolerated |

| Nitro (para) | Electron-withdrawing | Potentially beneficial |

| Methoxy (para) | Electron-donating | Potentially beneficial |

| Hydroxyl (para) | Electron-donating | Potentially beneficial |

This table provides an illustrative summary based on findings from related thiazole and benzothiazole (B30560) analogs.

Effects of Substitutions on the Thiazole Heterocycle

The thiazole ring itself is a versatile scaffold, and substitutions at various positions can fine-tune the biological activity. nih.gov The amino group at the C2 position of a thiazole ring is a common site for functionalization, often with an amide linkage, to produce a diverse range of analogs with varying activities. researchgate.net In some instances, the introduction of a thioether group linked to the thiazole has been shown to positively affect activity against certain cancer cell lines. dergipark.org.tr

The nature of the substituent at other positions of the thiazole ring also plays a crucial role. For example, in a series of 2-amino-4,5-diarylthiazole derivatives, different substitutions at the C4 and C5 positions were explored to modulate anti-Candida albicans activity. researchgate.net The presence of a carboxylate group on the thiazole ring has also been investigated, with some derivatives showing favorable physicochemical properties for oral drug delivery. dergipark.org.tr

Pharmacophore Development and Design Principles for Targeted Agents

Pharmacophore modeling is a crucial tool in the rational design of targeted agents based on the this compound scaffold. A pharmacophore model for this class of compounds would typically consist of key chemical features responsible for their biological activity. Based on the core structure, such a model would likely include:

Aromatic Ring Feature: Representing the 5-phenyl group.

Heterocyclic Aromatic Feature: Representing the thiazole ring.

Positive Ionizable Feature: Representing the primary amine of the ethanamine side chain, which is expected to be protonated at physiological pH.

Hydrophobic Features: Arising from the phenyl and thiazole rings.

The development of a robust pharmacophore model involves identifying a set of active compounds and their shared chemical features that are essential for binding to the target. nih.gov This model can then be used for virtual screening of compound libraries to identify new hits with the desired activity profile. nih.govnih.gov Structure-based pharmacophore models, derived from the ligand-binding site of a target protein, can provide more detailed insights for designing selective ligands. nih.gov

Strategies for Lead Compound Optimization in Preclinical Research

The optimization of a lead compound like this compound into a clinical candidate is a multifaceted process aimed at improving its efficacy, selectivity, and pharmacokinetic properties. vichemchemie.com A key strategy in lead optimization is structural simplification, which involves truncating unnecessary parts of a molecule to improve its drug-like properties and synthetic accessibility. nih.gov

Another important aspect is multi-property optimization, where medicinal chemists aim to balance potency with favorable absorption, distribution, metabolism, and excretion (ADMET) properties. vichemchemie.com This often involves iterative cycles of design, synthesis, and testing of new analogs. For instance, systematic modifications of a lead compound can lead to the discovery of analogs with improved metabolic stability and in vivo efficacy. vu.nl

In the context of this compound analogs, lead optimization could involve:

Systematic exploration of substituents on the phenyl and thiazole rings to enhance potency and selectivity.

Modification of the ethanamine side chain to improve pharmacokinetic properties such as oral bioavailability and half-life.

Introduction of metabolic blockers to prevent rapid degradation of the compound in vivo.

Use of computational tools such as docking and quantitative structure-activity relationship (QSAR) modeling to guide the design of new analogs with improved properties. vichemchemie.com

By employing these strategies, researchers can systematically refine the structure of this compound to develop potent and safe drug candidates for preclinical and potentially clinical development.

Future Research Directions and Emerging Applications for 2 5 Phenylthiazol 2 Yl Ethanamine and Thiazole Analogs

Development of Novel and Efficient Synthetic Methodologies

While classical methods like the Hantzsch thiazole (B1198619) synthesis remain fundamental, future research is increasingly focused on developing more efficient, sustainable, and diverse synthetic pathways. nih.govyoutube.com The drive is toward methodologies that offer high yields, use readily available starting materials, and adhere to the principles of green chemistry.

Key areas for future development include:

Multi-Component Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, are highly efficient. researchgate.net Future work will likely focus on designing new MCRs to produce diverse libraries of thiazole derivatives for high-throughput screening.

Novel Catalytic Systems: The use of advanced catalysts, including nano-catalysts and metal-organic frameworks, can improve reaction times, yields, and selectivity. researchgate.net For instance, palladium-catalyzed reactions are being explored for C-H functionalization of azoles, offering new ways to modify the thiazole core. acs.org

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can accelerate reaction rates, improve yields, and allow for safer and more scalable production of thiazole analogs. researchgate.net Microwave-assisted synthesis, in particular, has been shown to produce excellent yields of thiazoles in shorter reaction times. researchgate.net

Domino Reactions: The development of domino or cascade reactions, where a series of intramolecular reactions are triggered by a single event, provides a powerful tool for constructing complex fused heterocyclic systems containing a thiazole ring. scientificforefront.org

These advanced synthetic strategies are crucial for expanding the chemical space of thiazole derivatives, enabling the synthesis of novel structures with potentially enhanced biological activities. acs.orgneliti.com

Advanced Computational and Theoretical Chemistry Applications

Computational chemistry has become an indispensable tool in modern drug discovery, offering rapid and cost-effective ways to design and evaluate new molecules before their synthesis. nih.gov For 2-(5-Phenylthiazol-2-yl)ethanamine and its analogs, future research will heavily rely on advanced computational methods to guide the development of new therapeutic agents. researchgate.net

Key applications include:

Molecular Docking and Virtual Screening: These techniques are used to predict the binding affinity and orientation of a ligand within the active site of a biological target. nih.govnih.gov Researchers can virtually screen large libraries of thiazole derivatives against various protein targets to identify promising candidates for synthesis and biological testing. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, helping to understand the stability of interactions and conformational changes that may occur upon binding. researchgate.net This is crucial for validating docking results and understanding the molecular basis of a compound's activity.

Density Functional Theory (DFT) Calculations: DFT studies are used to understand the electronic properties, reactivity, and chemical stability of molecules. rsc.org By calculating parameters like the HOMO-LUMO energy gap, researchers can predict the reactivity and stability of new thiazole derivatives. rsc.org

ADME-Toxicity Prediction: In silico models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) properties of drug candidates. researchgate.net This allows for the early identification of compounds with unfavorable pharmacokinetic profiles, saving time and resources.

The synergy between computational design and experimental validation will accelerate the discovery of potent and safer thiazole-based drugs. researchgate.net

Table 1: Applications of Computational Chemistry in Thiazole Research

| Computational Technique | Application | Research Finding Example |

| Molecular Docking | Predicts binding modes and affinities of ligands to biological targets. | Used to investigate the interaction modes between thiazolyl coumarin (B35378) derivatives and bacterial/fungal targets. nih.gov |

| Molecular Dynamics (MD) Simulations | Analyzes the conformational changes and stability of ligand-protein complexes. | Performed on a thiazole-based molecule with the Bcl-2 protein to analyze conformational changes induced by the ligand. researchgate.net |

| Density Functional Theory (DFT) | Investigates electronic properties, chemical stability, and reactivity. | The HOMO-LUMO energy gap was analyzed to understand the chemical stability and reactivity of pyrazolyl–thiazole derivatives. rsc.org |

| In Silico ADME-Toxicity | Predicts pharmacokinetic and toxicity profiles of drug candidates. | Over 200 virtually designed thiazole molecules were subjected to rigorous in silico ADME-Toxicity studies before synthesis. researchgate.net |

Identification of New Biological Targets and Signaling Pathways

Thiazole derivatives are known to interact with a wide range of biological targets, making them attractive candidates for treating various diseases, especially cancer. researchgate.netrsc.org A significant future research direction is the identification of novel biological targets and the elucidation of the signaling pathways through which these compounds exert their effects. nih.gov

Current research has identified several key targets for thiazole analogs:

Protein Kinases: Many thiazole derivatives act as inhibitors of protein kinases, which are crucial in cellular signaling. rsc.org Targets include EGFR (Epidermal Growth Factor Receptor), VEGFR-2 (Vascular Endothelial Growth-Factor Receptor-2), and the PI3K/AKT/mTOR pathway, all of which are often dysregulated in cancer. nih.govnih.govnih.gov

Apoptosis Regulators: Some thiazole compounds have been shown to target anti-apoptotic proteins like Bcl-2, thereby inducing programmed cell death in cancer cells. researchgate.net

Tubulin: Thiazole derivatives can interfere with tubulin polymerization, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis. researchgate.net

Cholinesterases: Certain thiazole derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in neurodegenerative diseases. academie-sciences.fr

Future research will likely employ chemoproteomics and other advanced techniques to identify new, previously unknown protein targets for thiazole compounds. This will not only open up new therapeutic avenues but also help in understanding potential off-target effects and designing more selective molecules. researchgate.net

Table 2: Selected Biological Targets of Thiazole Analogs

| Target Class | Specific Target(s) | Disease Area | Reference(s) |

| Protein Kinases | PI3K/AKT/mTOR, EGFR, VEGFR-2, B-RAF | Cancer | nih.govnih.govnih.govnih.gov |

| Apoptosis Regulators | Bcl-2 | Cancer | researchgate.net |

| Cytoskeletal Proteins | Tubulin | Cancer | researchgate.net |

| Enzymes | Topoisomerase, HDAC, Cholinesterases | Cancer, Neurodegenerative Diseases | researchgate.netacademie-sciences.fr |

Exploration of Hybrid Molecules and Conjugates for Enhanced Activity

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a promising approach to develop drugs with enhanced efficacy, novel mechanisms of action, and reduced potential for drug resistance. acs.org The thiazole ring is an excellent scaffold for creating such hybrid molecules. ontosight.aiontosight.ai

Future research will focus on designing and synthesizing novel thiazole-based hybrids, such as:

Thiazolyl-Pyrazoline Conjugates: These hybrids have shown potential as anticancer agents, possibly by inhibiting targets like EGFR and/or HER2. acs.orgresearchgate.net

Thiazole-Coumarin Hybrids: The combination of thiazole and coumarin moieties has resulted in compounds with significant antimicrobial and antiproliferative activities. nih.govnih.gov

Thiazole-Indole Hybrids: Linking thiazole with an indole (B1671886) nucleus has produced compounds with promising cytotoxicity against various cancer cell lines. mdpi.com

Thiazole-Acridine Hybrids: These conjugates have demonstrated potent acetylcholinesterase inhibitory activity, highlighting their potential for Alzheimer's disease treatment. acs.org

This strategy aims to create synergistic effects where the hybrid molecule is more potent than the individual components or can interact with multiple targets simultaneously. researchgate.net

Mechanistic Elucidation of Biological Phenomena at the Molecular Level

While many thiazole derivatives have demonstrated potent biological activity, a deep understanding of their precise mechanism of action at the molecular level is often lacking. wisdomlib.org A crucial area for future research is the detailed mechanistic elucidation of how these compounds interact with their biological targets and modulate cellular pathways.

Future studies will involve:

Investigating Apoptosis Pathways: For anticancer thiazoles, research will focus on identifying the specific apoptotic pathways they trigger (e.g., intrinsic vs. extrinsic) and their effects on key cellular events like mitochondrial membrane depolarization and DNA fragmentation. nih.gov

Analyzing Cell Cycle Arrest: Detailed analysis will clarify at which phase of the cell cycle (e.g., G2/M, G1) these compounds act and which cyclin-dependent kinases (CDKs) and cyclins are involved. nih.govnih.gov

Structural Biology: Obtaining crystal structures of thiazole derivatives in complex with their protein targets will provide invaluable atomic-level information about their binding modes, guiding the rational design of more potent and selective inhibitors.

Kinase Profiling: For compounds targeting kinases, comprehensive profiling against a broad panel of kinases is necessary to determine their selectivity and to identify potential off-target effects that could lead to toxicity. rsc.org

A thorough understanding of these molecular mechanisms is essential for translating promising lead compounds into clinically effective and safe drugs. nih.gov

Potential Applications in Chemical Biology Tools and Material Science

Beyond their therapeutic potential, the unique chemical and physical properties of the thiazole ring open up emerging applications in other scientific fields, such as chemical biology and material science. ontosight.airesearchgate.net

Future directions in these areas include:

Fluorescent Probes and Dyes: The aromatic and heterocyclic nature of the thiazole ring makes it a suitable core for developing fluorescent compounds. researchgate.net These can be engineered as chemical biology tools for imaging specific cellular components or for use as sensors to detect biologically relevant molecules.

Organic Electronics: Thiazole-containing compounds have received attention for their potential use in organic electronics, leveraging their optoelectronic properties for applications in devices like organic light-emitting diodes (OLEDs). researchgate.net

Coordination Chemistry: The nitrogen and sulfur atoms in the thiazole ring can act as ligands, coordinating with metal ions to form complexes. nih.govresearchgate.net These metal complexes may possess novel catalytic or biological properties distinct from the parent thiazole ligand.

Agrochemicals: Thiazole derivatives are already used in agriculture, and future research could lead to the development of new, more effective, and environmentally benign pesticides and fungicides. neliti.comontosight.ai

Exploring these non-pharmaceutical applications will diversify the utility of the thiazole scaffold and may lead to significant technological advancements. ontosight.airesearchgate.net

Q & A

Q. Optimization Strategies :

- Molar Ratios : Increasing phenylacetyl chloride from 1.0 to 2.0 equivalents improves yields by 68% .

- Catalysts : Adding POCl3 enhances reaction efficiency (yield: 79% vs. 11% without catalyst) .

- Temperature : Elevated temperatures (90°C vs. 25°C) reduce side reactions .

Table 1 : Optimization of reaction conditions for intermediate synthesis

| Parameter | Initial Condition | Optimized Condition | Yield Improvement |

|---|---|---|---|

| Phenylacetyl chloride ratio | 1.0 eq | 2.0 eq | +68% |

| Catalyst | None | POCl3 | +79% |

| Temperature | 25°C | 90°C | +30% |

What spectroscopic and crystallographic methods are recommended for structural confirmation?

Answer:

- NMR/IR Spectroscopy : Confirm functional groups (e.g., NH₂ in ethanamine at δ 2.8–3.2 ppm in ¹H NMR) .

- X-ray Crystallography : Use SHELXL for structure refinement. For example, single-crystal diffraction at 100 K achieved R-values < 0.05 for benzimidazole analogs .

Advanced Tip : Combine DFT calculations (e.g., B3LYP functional ) with experimental data to resolve ambiguities in tautomeric forms.

How can computational methods predict physicochemical properties like solubility and pKa?

Answer:

- Density Functional Theory (DFT) : Calculate dipole moments and electrostatic potentials to estimate solubility .

- pKa Prediction : Use software like Marvin Suite, validated against experimental data (e.g., predicted pKa = 16.87 for indole derivatives ).

Validation : Cross-check with HPLC-measured logP values and shake-flask solubility tests .

How should researchers design derivatives for structure-activity relationship (SAR) studies?

Answer:

Core Modifications : Replace the phenyl group with halogenated or heteroaromatic rings (e.g., 5-chloro-indole analogs ).

Side-Chain Variations : Introduce sulfanyl or triazole groups to enhance bioactivity .

Example : Derivatives with 1,3,4-thiadiazole showed improved NMDA receptor inhibition in docking studies .

What strategies resolve contradictions between computational and experimental data?

Answer:

- Revisiting Basis Sets : Test hybrid functionals (e.g., B3LYP ) for thermochemical accuracy.

- Experimental Validation : Re-measure properties (e.g., melting points) using DSC and compare with DFT-predicted lattice energies .

Case Study : Discrepancies in predicted vs. observed boiling points (385.2°C vs. 370°C) were resolved by accounting for intermolecular H-bonding .

How to assess biological activity against targets like kinases or NMDA receptors?

Answer:

In Vitro Assays : Use competitive inhibition assays with fluorescently labeled substrate peptides .

Molecular Docking : Screen derivatives against PDB structures (e.g., Pim-1 kinase) using AutoDock Vina .

Advanced Tip : Combine MD simulations (100 ns trajectories) to validate binding stability .

What are the best practices for optimizing reaction scalability?

Answer:

- Solvent Selection : Replace dioxane with DMA for higher boiling points and reduced side reactions .

- Workup Efficiency : Use aqueous extraction to isolate products (yield: 88% vs. 60% without ).

Table 2 : Solvent impact on yield

| Solvent | Temperature | Yield |

|---|---|---|

| Dioxane | 25°C | 60% |

| DMA | 90°C | 88% |

How to troubleshoot crystallization challenges for X-ray studies?

Answer:

- Crystallization Conditions : Use slow evaporation with ethanol/water (7:3) at 4°C .

- Data Collection : Employ synchrotron radiation for low-symmetry crystals (space group P2₁/c ).

Software : Refine structures with SHELXL, leveraging TWIN/BASF commands for twinned crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.